2-(4-chlorophenyl)-N,N-dimethylacetamide
Description
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Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C10H12ClNO/c1-12(2)10(13)7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 |
InChI Key |
IZCPIOVDJCYPIH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Biological Activity
2-(4-Chlorophenyl)-N,N-dimethylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Synthesis
The synthesis of 2-(4-chlorophenyl)-N,N-dimethylacetamide typically involves the reaction of 4-chlorobenzoyl chloride with N,N-dimethylamine in the presence of a base. This process yields the desired acetamide derivative, which can then be purified through crystallization or chromatography.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to 2-(4-chlorophenyl)-N,N-dimethylacetamide exhibit significant antimicrobial properties. For instance, research on chloroacetamide derivatives has shown potent antibacterial and antifungal activities against various strains. Table 1 summarizes the antimicrobial activity of related compounds:
| Compound Code | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) |
|---|---|---|---|
| 3a | 7 | 16 | No zone |
| 3b | 26 | 23 | 25 |
| 3c | 30 | 35 | 36 |
| 3d | 27 | 29 | 30 |
| ... | ... | ... | ... |
This data indicates that various derivatives exhibit varying degrees of inhibition against pathogenic bacteria, suggesting the potential for developing new antimicrobial agents based on this scaffold .
Antitumor Activity
In addition to antimicrobial effects, compounds structurally related to 2-(4-chlorophenyl)-N,N-dimethylacetamide have been investigated for their antitumor properties. For example, certain derivatives have shown in vitro activity against cancer cell lines such as P388 murine leukemia and HCT116 human colon cancer cells. The cytotoxicity was attributed to mechanisms including apoptosis induction and cell cycle arrest .
Study on Antimicrobial Properties
A study conducted by Katke et al. synthesized various chloroacetamide derivatives and evaluated their antimicrobial activity using agar diffusion methods. The results indicated that several compounds showed significant inhibition zones against both gram-positive and gram-negative bacteria, highlighting their potential as therapeutic agents .
Antitumor Studies
Another investigation focused on the antitumor activity of related compounds, revealing that modifications in the chemical structure could enhance cytotoxic effects against specific cancer cell lines. The study emphasized structure-activity relationships (SAR), showing that certain substitutions led to improved efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
